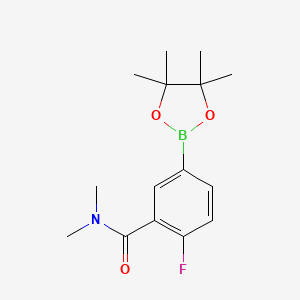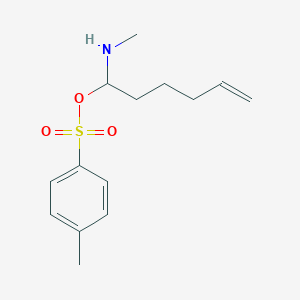![molecular formula C10H18O2 B11757345 (2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane](/img/structure/B11757345.png)
(2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features two oxirane (epoxide) rings attached to a hexyl chain. Epoxides are known for their high reactivity due to the strained ring structure, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the alkene, forming the epoxide ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts, such as titanium silicalite-1 (TS-1), can further enhance the efficiency of the epoxidation process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The epoxide rings can be oxidized to form diols.
Reduction: Reduction of the epoxide rings can yield alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide rings, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include osmium tetroxide (OsO4) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can attack the epoxide ring, resulting in ring-opening reactions.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Various functionalized alcohols and amines
Applications De Recherche Scientifique
(2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed epoxide ring-opening reactions.
Medicine: Epoxides like this one are investigated for their potential as anticancer agents due to their ability to form covalent bonds with DNA.
Industry: It is used in the production of epoxy resins, which are important materials in coatings, adhesives, and composites.
Mécanisme D'action
The mechanism of action of (2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane involves the high reactivity of the epoxide rings. These rings can undergo nucleophilic attack, leading to ring-opening reactions. In biological systems, this reactivity allows the compound to interact with nucleophilic sites in biomolecules, such as the amino groups in proteins and the nitrogenous bases in DNA. This can result in the formation of covalent adducts, which can disrupt normal cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-[(Hexadecyloxy)methyl]oxirane
- (2R)-2-[6-(Oxiran-2-YL)hexyl]oxirane
Uniqueness
This compound is unique due to the presence of two epoxide rings attached to a hexyl chain. This structure imparts distinct reactivity and properties compared to other epoxides, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(2R)-2-[6-(oxiran-2-yl)hexyl]oxirane |
InChI |
InChI=1S/C10H18O2/c1(3-5-9-7-11-9)2-4-6-10-8-12-10/h9-10H,1-8H2/t9-,10?/m1/s1 |
Clé InChI |
CFHWRTNORXTUDE-YHMJZVADSA-N |
SMILES isomérique |
C1[C@H](O1)CCCCCCC2CO2 |
SMILES canonique |
C1C(O1)CCCCCCC2CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


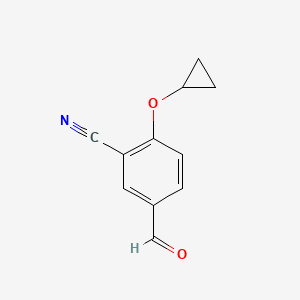
![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11757272.png)
![5-[2,3,4,5,6-pentakis(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11757275.png)
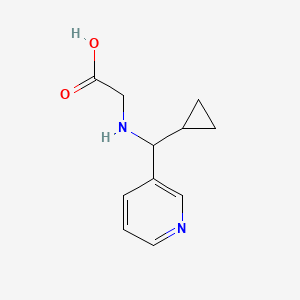



![Methyl 7-chloro-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11757313.png)
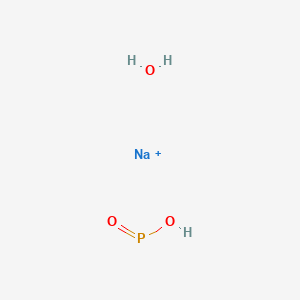
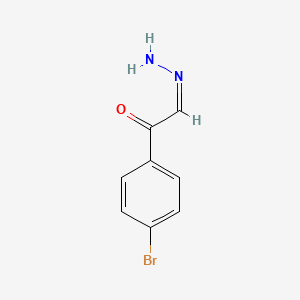

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11757338.png)
